2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
“2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine” is a chemical compound that has been studied for its potential therapeutic applications . It belongs to a class of compounds known as acetylcholinesterase inhibitors (AChEIs), which are often used in the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of similar compounds involves a series of chemical reactions . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was obtained in good yield via a three-step protocol .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed by various spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions would depend on the specific compound being synthesized.Mechanism of Action
Target of Action
The primary target of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased presence of acetylcholine enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of this neurotransmitter .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway plays a vital role in learning and memory. By enhancing the function of this pathway, the compound can potentially alleviate the cognitive symptoms associated with diseases like Alzheimer’s .
Pharmacokinetics
This allows them to exert their effects directly on the central nervous system .
Result of Action
The result of the compound’s action is an enhancement of cognitive function due to increased acetylcholine levels . This can lead to improvements in memory and cognition, particularly in individuals suffering from neurodegenerative diseases like Alzheimer’s .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. Optimal physiological conditions are necessary for the compound to exert its effects effectively. Any deviations from these conditions could potentially affect the compound’s stability and its interaction with AChE .
Future Directions
Biochemical Analysis
Biochemical Properties
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The interaction involves binding to the active site of the enzyme, inhibiting its activity and thereby increasing acetylcholine levels. Additionally, it may interact with other proteins involved in neurotransmission, potentially affecting synaptic signaling and cognitive functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of acetylcholinesterase, leading to altered neurotransmitter levels . This modulation can impact gene expression related to synaptic plasticity and memory formation. Furthermore, it may affect cellular metabolism by interacting with metabolic enzymes, potentially altering energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in neurotransmission and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or interaction with other compounds. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in persistent changes in neurotransmitter levels and cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cognitive functions by increasing acetylcholine levels through acetylcholinesterase inhibition . At higher doses, it may cause adverse effects such as toxicity or disruption of normal cellular processes. Threshold effects have been observed, where a specific dose range produces optimal benefits without significant side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase, altering the metabolic flux of acetylcholine . The compound may also affect other metabolic enzymes, influencing the levels of various metabolites within the cell. These interactions can lead to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the synaptic cleft in neuronal cells . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic regions of neuronal cells, where it interacts with acetylcholinesterase and other proteins involved in neurotransmission . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity in modulating cellular processes.
Properties
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4/c18-17(19,20)15-6-8-21-16(22-15)24-12-10-23(11-13-24)9-7-14-4-2-1-3-5-14/h1-6,8H,7,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAIWHJFWPOLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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